Hydroxydimethylbenzenesulfonic acid
Description
4-Hydroxybenzenesulfonic acid (CAS 98-67-9) is an aromatic sulfonic acid derivative characterized by a hydroxyl (-OH) and sulfonic acid (-SO₃H) group para to each other on the benzene ring. It is a yellowish oily liquid under standard conditions and exhibits strong hygroscopic and oxidizing properties, requiring careful handling due to its corrosive nature (Hazard Code: C, Risk Statements: 34-68) .
Structure
3D Structure
Properties
CAS No. |
84924-84-5 |
|---|---|
Molecular Formula |
C8H10O4S |
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-hydroxy-2,3-dimethylbenzenesulfonic acid |
InChI |
InChI=1S/C8H10O4S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4,9H,1-2H3,(H,10,11,12) |
InChI Key |
ZXPLMIDGCZOIIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxydimethylbenzenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of dimethylbenzene (xylene) using sulfur trioxide and fuming sulfuric acid. The reaction typically proceeds under controlled conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where dimethylbenzene is reacted with sulfur trioxide in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Hydroxydimethylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonamides and related compounds.
Substitution: Nitro, halo, and other substituted derivatives.
Scientific Research Applications
Hydroxydimethylbenzenesulfonic acid finds extensive use in scientific research due to its versatile chemical properties. Some of its applications include:
Mechanism of Action
The mechanism of action of hydroxydimethylbenzenesulfonic acid involves its interaction with specific molecular targets. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The sulfonic acid group plays a crucial role in these interactions by forming strong ionic bonds with the target molecules .
Comparison with Similar Compounds
Key Properties:
- Chemical Formula : C₆H₆O₄S
- pKa : 9.055 (±1)
- LogP : 0.41 at 25°C
- Applications : Primarily used in research and development, including synthesis of dyes, surfactants, and pharmaceutical intermediates .
Structural and Functional Analogues
Table 1: Comparison of Key Sulfonic Acid Derivatives
Key Observations :
- Acidity : The sulfonic acid group (-SO₃H) in 4-hydroxybenzenesulfonic acid confers stronger acidity (pKa ~9.06) compared to carboxylic acids like salicylic acid (pKa ~2.98) .
- Substituent Effects: Electron-withdrawing groups (e.g., -SO₃H) enhance acidity, while electron-donating groups (e.g., -NH₂ in 2-amino-6-hydroxybenzenesulfonic acid) reduce it .
Table 2: Hazard Comparison
Biological Activity
Hydroxydimethylbenzenesulfonic acid (HDMBSA) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and antioxidant research. This article presents a comprehensive overview of the biological activity of HDMBSA, including its mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is a sulfonic acid derivative characterized by a benzene ring with hydroxyl and dimethyl substituents. Its structural formula can significantly influence its biological properties, including solubility and reactivity with biological macromolecules.
Antimicrobial Activity
In Vitro Studies : Research has demonstrated that HDMBSA exhibits notable antimicrobial properties. A study investigated its antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. The findings indicated that HDMBSA showed significant inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Mechanism of Action : The antimicrobial action of HDMBSA is believed to involve disruption of bacterial cell membranes and interference with metabolic processes. The compound's sulfonic acid group enhances its interaction with the negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis.
Antioxidant Activity
DPPH Scavenging Activity : The antioxidant capacity of HDMBSA has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that HDMBSA effectively scavenges free radicals, demonstrating a dose-dependent increase in antioxidant activity . Comparative studies showed that HDMBSA outperformed some conventional antioxidants like butylated hydroxytoluene (BHT).
Mechanism of Action : The antioxidant activity is attributed to the ability of HDMBSA to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage to cellular components.
DNA Interaction Studies
HDMBSA has also been studied for its interactions with DNA. Research utilizing UV-Vis absorption spectroscopy revealed that HDMBSA binds to calf thymus DNA (CT-DNA), primarily through electrostatic interactions. This binding can lead to DNA cleavage under oxidative conditions, indicating potential applications in cancer therapy .
Case Studies
- Antimicrobial Efficacy Against Biofilms : A case study highlighted the effectiveness of HDMBSA in disrupting biofilms formed by Staphylococcus aureus. The study demonstrated that treatment with HDMBSA significantly reduced biofilm biomass, suggesting its potential as a therapeutic agent for biofilm-associated infections.
- Antioxidant Properties in Cellular Models : Another case study evaluated the protective effects of HDMBSA on human cell lines subjected to oxidative stress. Results showed that pretreatment with HDMBSA reduced markers of oxidative damage, such as malondialdehyde (MDA) levels, and enhanced cellular viability.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
